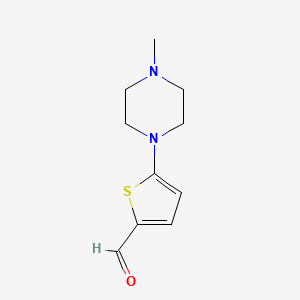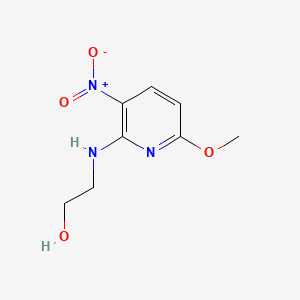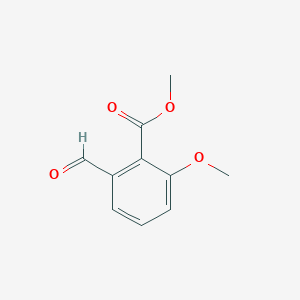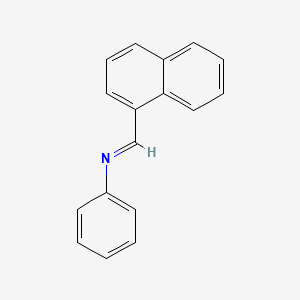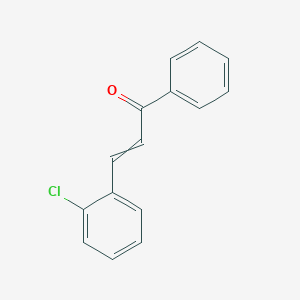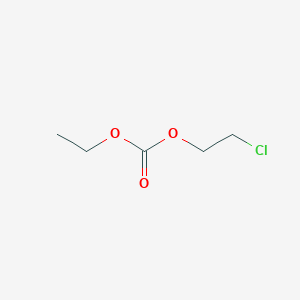
Carbonic acid, 2-chloroethyl ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonic acid, 2-chloroethyl ethyl ester is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is used in various chemical processes. The compound is known for its reactivity due to the presence of both chloro and carbonate functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonic acid, 2-chloroethyl ethyl ester can be synthesized through the reaction of 2-chloroethanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester.
Industrial Production Methods: In an industrial setting, the production of 2-chloroethyl ethyl carbonate involves the continuous addition of 2-chloroethanol to a mixture of ethyl chloroformate and a base. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 2-chloroethanol and ethyl carbonate.
Reduction: Reduction of 2-chloroethyl ethyl carbonate can lead to the formation of ethyl carbonate and ethylene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Hydrolysis: Water or aqueous sodium hydroxide is used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Products include substituted ethyl carbonates.
Hydrolysis: 2-Chloroethanol and ethyl carbonate.
Reduction: Ethyl carbonate and ethylene.
Scientific Research Applications
Carbonic acid, 2-chloroethyl ethyl ester is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of Carbonic acid, 2-chloroethyl ethyl ester involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations where the compound acts as an electrophile.
Comparison with Similar Compounds
- 2-Chloroethyl methyl carbonate
- 2-Chloroethyl propyl carbonate
- 2-Chloroethyl butyl carbonate
Comparison: Carbonic acid, 2-chloroethyl ethyl ester is unique due to its specific reactivity profile and the balance between its chloro and ethyl carbonate groups. Compared to its analogs, it offers a distinct combination of reactivity and stability, making it suitable for specific synthetic applications where other similar compounds might not be as effective.
Properties
CAS No. |
50780-47-7 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
2-chloroethyl ethyl carbonate |
InChI |
InChI=1S/C5H9ClO3/c1-2-8-5(7)9-4-3-6/h2-4H2,1H3 |
InChI Key |
SEEYHRCMNMPHDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

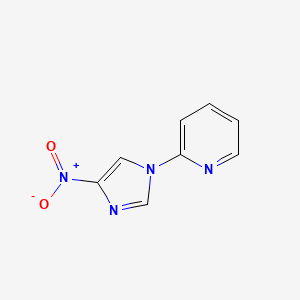
![[3-(4-Chlorophenyl)propyl]methylamine](/img/structure/B8783780.png)
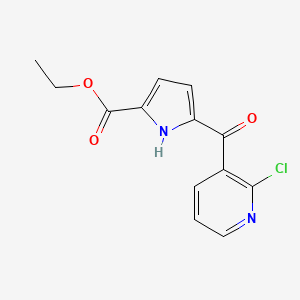
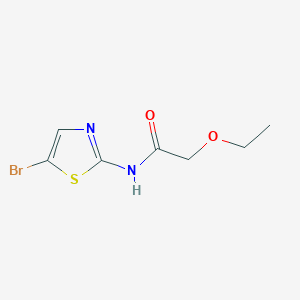
![[2-Fluoro-4-(methylamino)phenyl]methanol](/img/structure/B8783811.png)
